molecular formula C22H14ClN3O3 B14952123 2-(1,3-benzodioxol-5-yl)-N-(3-chloropyridin-2-yl)quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-(3-chloropyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B14952123
M. Wt: 403.8 g/mol
InChI Key: OGGLYWNAQRPWKK-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline carboxamides This compound is characterized by the presence of a benzodioxole group, a chloropyridinyl group, and a quinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Intermediate: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Chloropyridinyl Intermediate: This involves the chlorination of pyridine to introduce the chlorine atom at the desired position.

    Quinoline Carboxamide Formation: The final step involves coupling the benzodioxole and chloropyridinyl intermediates with a quinoline carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could yield various substituted pyridines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or receptor binding.

    Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where inhibition of specific enzymes or receptors is beneficial.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific molecular targets. Typically, compounds of this nature might act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Antagonism: Binding to a receptor and blocking its activation by endogenous ligands.

    Signal Transduction Modulation: Interfering with intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE: can be compared with other quinoline carboxamides, such as:

Uniqueness

The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-CHLOROPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which can confer unique binding properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H14ClN3O3

Molecular Weight

403.8 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(3-chloropyridin-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H14ClN3O3/c23-16-5-3-9-24-21(16)26-22(27)15-11-18(25-17-6-2-1-4-14(15)17)13-7-8-19-20(10-13)29-12-28-19/h1-11H,12H2,(H,24,26,27)

InChI Key

OGGLYWNAQRPWKK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=C(C=CC=N5)Cl

Origin of Product

United States

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